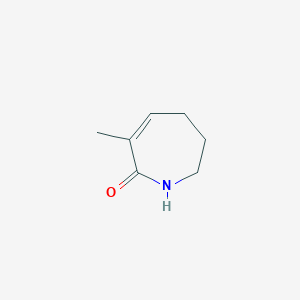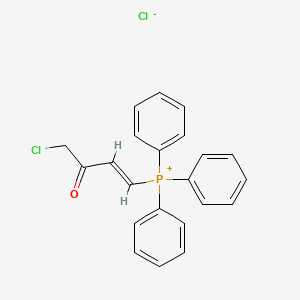
(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride is a chemical compound with the molecular formula C22H19Cl2OP. It is known for its unique structure, which includes a phosphonium group bonded to a triphenyl group and a chloro-oxo-butenyl moiety. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with a suitable chloro-oxo-butenyl precursor. One common method involves the reaction of chloroacetyl chloride with 1,2-dichloroethene in the presence of aluminum chloride (AlCl3). This reaction leads to the formation of (E)-1,1,4-trichlorobut-3-en-2-one, which can then be further reacted with triphenylphosphine to yield the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, with production capacities ranging from kilograms to metric tons. The synthesis is carried out in cleanroom environments to maintain the integrity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: The oxo group in the compound can undergo oxidation or reduction under appropriate conditions.
Addition Reactions: The double bond in the butenyl moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are also used. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a phosphonium salt with an amine substituent, while oxidation can lead to the formation of a phosphine oxide .
Aplicaciones Científicas De Investigación
(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of (4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride involves its interaction with molecular targets through its phosphonium group. The compound can form stable complexes with various substrates, facilitating chemical transformations. The chloro and oxo groups also play a role in its reactivity, allowing it to participate in a range of chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloro-3-oxo-1-buten-1-yl)triphenylphosphonium bromide
- (4-Chloro-3-oxo-1-buten-1-yl)triphenylphosphonium iodide
- (4-Chloro-3-oxo-1-buten-1-yl)triphenylphosphonium fluoride
Uniqueness
(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride is unique due to its specific combination of a chloro-oxo-butenyl moiety with a triphenylphosphonium group. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C22H19Cl2OP |
|---|---|
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
[(E)-4-chloro-3-oxobut-1-enyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C22H19ClOP.ClH/c23-18-19(24)16-17-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-17H,18H2;1H/q+1;/p-1/b17-16+; |
Clave InChI |
CHHNJUNVTWBEOA-CMBBICFISA-M |
SMILES isomérico |
C1=CC=C(C=C1)[P+](/C=C/C(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
SMILES canónico |
C1=CC=C(C=C1)[P+](C=CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B12836198.png)



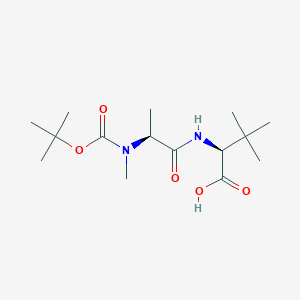
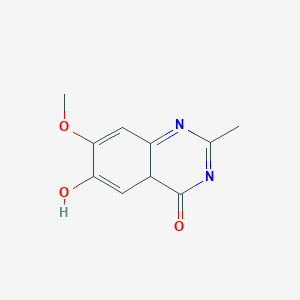


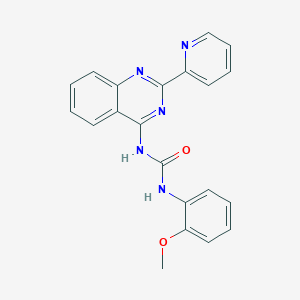
![(1S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine;(E)-but-2-enedioic acid](/img/structure/B12836266.png)
